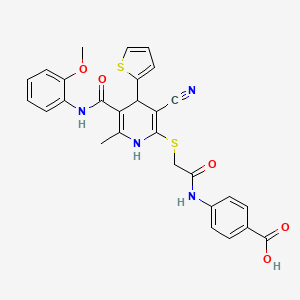

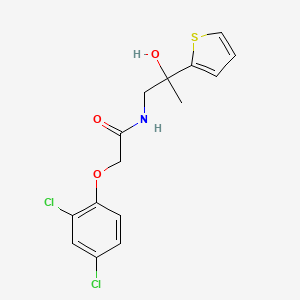

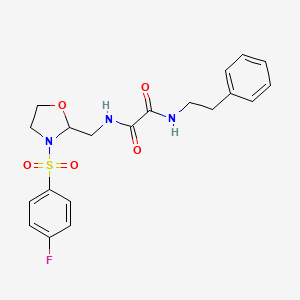

4-(2-((3-Cyano-5-((2-methoxyphenyl)carbamoyl)-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl)thio)acetamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals known for their heterocyclic structures and potential in various applications due to their complex molecular arrangements and functional groups. These types of compounds are typically synthesized for their unique chemical properties, which can be tailored for specific uses in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting with the formation of core heterocyclic frameworks followed by functionalization steps. For example, the synthesis of benzo[b]thiophene derivatives involves decarboxylation and esterification processes starting from carboxylic acids with specific substituents (Campaigne & Abe, 1975). Similarly, the Stobbe condensation technique is used to cyclize certain carboxylic acids into benzothiophen derivatives (Abdel‐Wahhab & El-Rayyes, 1971).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray crystallography, provides insights into the arrangement of atoms within a molecule and its electronic structure. Such analyses have been conducted on similar dihydropyridine derivatives, revealing their conformations and how substituents influence overall molecular geometry (Dyachenko & Chernega, 2006).

Chemical Reactions and Properties

Compounds in this category often undergo a variety of chemical reactions, including alkylation, acylation, and condensation, to introduce or modify functional groups. Their reactivity is heavily influenced by the electronic nature of the substituents and the heterocyclic core. For instance, the electrochemical behavior of certain dihydropyridines in protic media demonstrates how substituents affect their reactivity and the types of products formed (David et al., 1995).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of dihydropyridin-2-ones, demonstrating its importance in creating complex chemical structures. This process involves condensation reactions and has been studied for its stereochemistry and molecular configurations (Krauze et al., 1984).

Chemical Reactions and Derivatives

- It plays a role in the formation of various chemical derivatives, such as ethoxycarbonyl-1,4- and -1,2-dihydropyridinecarboxylic acid amides, highlighting its versatility in organic synthesis (Zandersons et al., 1991).

Formation of Substituted Pyridinethiones

- The compound is used in generating substituted pyridinethiones, a process that involves intricate condensation mechanisms and has potential implications in various chemical syntheses (Dyachenko et al., 1997).

Application in Electrochemical Studies

- It has been studied for its electrochemical behavior in hydroalcoholic media, which is crucial for understanding its properties in different chemical environments (David et al., 1995).

Role in Synthesis of Complex Organic Compounds

- This compound contributes to the synthesis of complex organic compounds, such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, demonstrating its utility in advanced organic chemistry (Talupur et al., 2021).

Wirkmechanismus

Target of Action

Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets to exert their therapeutic effects .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their diverse therapeutic properties .

Result of Action

Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they may have diverse molecular and cellular impacts .

Eigenschaften

IUPAC Name |

4-[[2-[[3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O5S2/c1-16-24(26(34)32-20-6-3-4-7-21(20)37-2)25(22-8-5-13-38-22)19(14-29)27(30-16)39-15-23(33)31-18-11-9-17(10-12-18)28(35)36/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34)(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXFVENWHKJJRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2480897.png)

![2-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2480903.png)

![2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2480905.png)

![N-(3-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480906.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2480908.png)